4-[3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile
Description
4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE is a complex organic compound that features a benzodioxole moiety fused with a thienopyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Properties
Molecular Formula |
C21H13N3O2S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C21H13N3O2S/c22-10-12-1-3-13(4-2-12)20-19(23)15-6-7-16(24-21(15)27-20)14-5-8-17-18(9-14)26-11-25-17/h1-9H,11,23H2 |
InChI Key |
BIEGBYKJUKRJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C(=C(S4)C5=CC=C(C=C5)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE typically involves multiple steps, including the formation of the benzodioxole and thienopyridine rings, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling . These reactions are often carried out under inert atmosphere conditions using solvents like toluene or DMF, and bases such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE involves its interaction with specific molecular targets, such as tubulin, which is crucial for cell division. By binding to tubulin, this compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown similar anticancer activities.
2-[Hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]aminoacetic acid: Another compound with a benzodioxole structure, used in different biological contexts.
Uniqueness
4-[3-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)THIENO[2,3-B]PYRIDIN-2-YL]BENZONITRILE is unique due to its specific combination of a benzodioxole moiety with a thienopyridine ring, which imparts distinct biological activities and chemical reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
